molecular formula C8H7F3N2O2 B1517104 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid CAS No. 1019388-10-3

6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid

Cat. No. B1517104
CAS RN: 1019388-10-3
M. Wt: 220.15 g/mol
InChI Key: VNOAEIILVJPUPP-UHFFFAOYSA-N
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Description

“6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H7F3N2O2 . It has a molar mass of 220.15 . It is a derivative of pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves the development of organic compounds containing fluorine .


Molecular Structure Analysis

The molecular structure of “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” consists of a pyridine ring with a carboxylic acid group at the 3-position and a trifluoroethylamino group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” include a predicted density of 1.492±0.06 g/cm3 and a predicted boiling point of 327.4±42.0°C .

Scientific Research Applications

Synthesis of Trifluoroethyl Fatty Acid Esters

6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid: can be utilized in the synthesis of trifluoroethyl fatty acid esters . These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate, which can proceed at room temperature without additional additives . The resulting esters have applications ranging from biodiesels to biosurfactants in food, cosmetics, and pharmaceutical industries .

Organic Synthesis Involving Ketimines

The compound is also relevant in the synthesis of N-2,2,2-trifluoroethylisatin ketimines , which are used in various organic synthesis reactions. These reactions focus on the types of reactions and the stereoselectivity of products, highlighting the importance of trifluoroethyl groups in medicinal chemistry, pesticides, and functional materials .

Horner-Wadsworth-Emmons Reactions

In the field of organic chemistry, 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid can be applied in the Horner-Wadsworth-Emmons reactions. This application is significant for the formation of both E- and Z-unsaturated enones, which are valuable in the synthesis of geometric isomers .

Flame Retardancy in Lithium-Ion Batteries

The trifluoroethyl group is instrumental in enhancing the flame retardancy of electrolytes in lithium-ion batteries. Tris(2,2,2-trifluoroethyl) phosphate, for example, can be synthesized and added to electrolytes as an additive to significantly decrease the flammability, thereby resolving safety concerns .

Development of New Drugs

The introduction of trifluoroethyl groups into drug molecules can significantly alter their fat solubility, enhance metabolic stability, and affect biological activities such as drug absorption and distribution. This makes 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid a valuable compound in the development of new drugs with improved properties .

Neurotransmitter Receptor Antagonists

Compounds with trifluoroethyl groups have been identified as potential neurotransmitter receptor antagonists. These compounds can interact with peripheral sensory trigeminal nerves, which are crucial in the development of pain management medications .

Future Directions

The future directions for “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” and similar compounds involve their continued use in the agrochemical and pharmaceutical industries . The unique properties of the fluorine atom and the pyridine moiety make these compounds valuable for various applications .

properties

IUPAC Name

6-(2,2,2-trifluoroethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-6-2-1-5(3-12-6)7(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOAEIILVJPUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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